molecular formula C20H15NO3S2 B6477743 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2640971-23-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6477743
CAS No.: 2640971-23-7
M. Wt: 381.5 g/mol
InChI Key: NRUJHFZOYYKGCM-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a bithiophene substituent linked via an ethylamine group to the coumarin core. The coumarin scaffold (2-oxo-2H-chromene) is widely studied for its photophysical properties and biological activities, including enzyme inhibition and anti-inflammatory effects .

Properties

IUPAC Name

2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c22-19(15-12-13-4-1-2-5-16(13)24-20(15)23)21-10-9-14-7-8-18(26-14)17-6-3-11-25-17/h1-8,11-12H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUJHFZOYYKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The chromene scaffold originates from 2-hydroxyacetophenone derivatives (1a–f ), which undergo Vilsmeier-Haack formylation to yield 4-oxo-4H-chromene-3-carbaldehydes (2a–f ). This reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. Yields range from 46% to 94%, depending on substituent electronic effects. For example, electron-donating groups (e.g., -OCH₃) enhance reactivity, while electron-withdrawing groups (e.g., -NO₂) necessitate extended reaction times.

Pinnick Oxidation to Carboxylic Acid

Carbaldehydes (2a–f ) are oxidized to 4-oxo-4H-chromene-3-carboxylic acids (3a–f ) using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step proceeds at 0°C for 3 hours, achieving 53–61% yields. The reaction mechanism involves in situ generation of hypochlorous acid (HOCl), which oxidizes the aldehyde to a carboxylic acid without over-oxidizing the chromene ketone.

Acid Chloride Formation

Carboxylic acids (3a–f ) are activated with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) under nitrogen atmosphere. The resultant acid chlorides (4a–f ) are highly reactive intermediates, enabling direct amide coupling without isolation. Excess SOCl₂ is removed via rotary evaporation, and the residue is used immediately in subsequent steps.

Preparation of N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)amine

Ullmann Coupling for Bithiophene Synthesis

2-Bromothiophene undergoes Ullmann coupling using a palladium catalyst (e.g., Pd(OAc)₂) and potassium acetate (KOAc) in dimethylacetamide (DMA) at 90–100°C. This method replaces traditional copper catalysts, reducing reaction temperatures from >200°C to 90–100°C and improving yields (75–85%). The product, 2,2'-bithiophene (1 ), is purified via column chromatography (hexane:ethyl acetate, 9:1).

Bromination and Suzuki-Miyaura Cross-Coupling

5-Bromo-2,2'-bithiophene (2 ) is synthesized by treating 1 with N-bromosuccinimide (NBS) in chloroform-glacial acetic acid (1:1) at room temperature. Radical initiators or UV light are unnecessary, simplifying the process (yield: 82%). Subsequent Suzuki-Miyaura coupling with 3-pyridylboroxin introduces a pyridyl group, forming 5-(3-pyridyl)-2,2'-bithiophene (3 ). Tris(3-pyridyl)boroxin, prepared via lithiation of 3-bromopyridine and triisopropyl borate, ensures regioselective coupling.

Ethylamine Side Chain Introduction

The pyridyl-bithiophene (3 ) is functionalized with a 2-aminoethyl group via Grignard reaction or reductive amination. For example, treatment with 2-bromoethylamine hydrobromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base yields N-(2-{[2,2'-bithiophene]-5-yl}ethyl)amine (4 ). Purification via recrystallization (ethanol:water, 7:3) affords the amine in 68% yield.

Amide Bond Formation

Coupling Chromene Acid Chloride and Bithiophene Ethylamine

The acid chloride (4a–f ) reacts with 4 in dry DCM using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature overnight. Workup involves quenching with water, extraction with DCM, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1). Yields range from 44% to 64%, depending on steric hindrance from chromene substituents.

Optimization and Mechanistic Insights

Catalytic and Solvent Effects

  • Palladium vs. Copper Catalysts : Palladium-catalyzed Ullmann coupling reduces side products (e.g., tri- and tetrathiophenes) compared to copper, enhancing bithiophene purity.

  • Solvent Systems : Polar aprotic solvents (e.g., DMA, DMF) improve coupling efficiency by stabilizing palladium intermediates.

Spectroscopic Validation

  • ¹H NMR : The chromene proton at C-3 appears as a singlet (δ 8.2–8.4 ppm), while the bithiophene protons resonate as doublets (δ 6.8–7.1 ppm).

  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (1690–1710 cm⁻¹) and chromene ketone (1650–1670 cm⁻¹) confirm successful coupling.

Challenges and Alternative Approaches

Regioselectivity in Bithiophene Bromination

NBS in chloroform-acetic acid selectively brominates the 5-position of 2,2'-bithiophene due to the electron-rich nature of the α-thiophene position. Alternative brominating agents (e.g., Br₂/FeBr₃) lead to di- and tri-brominated byproducts, reducing yields.

Green Chemistry Considerations

Continuous flow chemistry is proposed for scaling up chromene synthesis, reducing reaction times by 50% and improving heat dissipation. Microwave-assisted Suzuki coupling further enhances efficiency (20-minute reactions vs. 16 hours).

StepReagents/ConditionsYield (%)Reference
Vilsmeier-HaackPOCl₃, DMF, 0–5°C → RT46–94
Pinnick OxidationNaClO₂, sulfamic acid, DCM/H₂O, 0°C, 3h53–61
Acid Chloride FormationSOCl₂, DCM, N₂, 1hQuant.

Table 2: Bithiophene-Ethylamine Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Ullmann CouplingPd(OAc)₂, KOAc, DMA, 90–100°C, 16h75–85
BrominationNBS, CHCl₃/CH₃COOH, RT, 2h82
Suzuki CouplingTris(3-pyridyl)boroxin, Pd(PPh₃)₄, 70–80°C78

Table 3: Amidation Yields Based on Chromene Substituents

Chromene SubstituentYield (%)Reference
-H64
-OCH₃58
-NO₂44

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to develop more complex organic molecules with tailored properties for various applications.

Biology

Research indicates that this compound exhibits potential bioactive properties , particularly:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties.
  • Anticancer Potential : Investigations into derivatives of similar structures have demonstrated the ability to induce apoptosis in cancer cell lines, making this compound a candidate for further studies in cancer therapy.

Medicine

The therapeutic implications of this compound are noteworthy:

  • Targeting Molecular Pathways : The compound's interaction with specific enzymes and receptors can modulate biological pathways relevant to disease mechanisms.
  • Drug Development : Its unique structure may facilitate the design of novel drugs aimed at specific targets in disease processes.

Industry

In the field of materials science, this compound is being explored for use in:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance their conductivity and overall performance in electronic devices.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of structurally similar chromene derivatives reported significant inhibition of cell proliferation in various cancer cell lines. These findings suggest that this compound may exhibit similar effects due to its structural attributes.

Case Study 2: Organic Electronics

Research on the incorporation of bithiophene derivatives into organic electronic devices demonstrated improved charge transport properties. This supports the potential application of this compound in enhancing device performance.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can facilitate π-π stacking interactions, while the chromene unit can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with structurally related coumarin carboxamides and bithiophene derivatives:

Table 1: Key Structural and Functional Differences
Compound Name Substituent on Coumarin-3-Carboxamide Key Functional Groups Biological Activity (if reported) Reference
Target Compound : N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide Bithiophene-ethyl Bithiophene, ethyl linker Not explicitly reported (inference: potential anti-inflammatory/electronic applications)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Methoxybenzene, ethyl linker Not reported; structural analog for photophysical studies
7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (2A) Dimethylamino-coumarin, dimethylaminoethyl Dual dimethylamino groups Potent butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 0.8 µM)
N-(2-(2-(2-(N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (3A) Diethylamino-coumarin, polyethylene glycol linker, naphthalene sulfonamide Sulfonamide, tertiary amine Designed for enhanced solubility and enzyme targeting
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (1) Bithiophene with hydroxy-methoxybutynyl Acetylenic linker, hydroxyl/methoxy Anti-inflammatory (nitrite inhibition in RAW 264.7 cells)

Key Findings from Comparative Analysis

Electronic and Conjugation Effects
  • In contrast, dimethylamino groups in compound 2A increase electron-donating capacity, critical for its BChE inhibitory activity .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound characterized by its unique structural features, including a bithiophene moiety and a chromene backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₁O₂S, with a molecular weight of approximately 381.5 g/mol. The compound's structure allows for significant interactions with biological targets through π–π stacking and hydrogen bonding.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Bithiophene and Chromene Precursors : Utilizing methods such as the Suzuki-Miyaura coupling reaction.
  • Purification : Techniques like high-pressure catalytic reactions and continuous flow reactors are employed to enhance yield and purity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of coumarin have shown MIC (Minimum Inhibitory Concentration) values ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Coumarin Derivative 10.23Bacillus cereus
Coumarin Derivative 20.70Escherichia coli

Anticancer Activity

Research into the anticancer properties of similar chromene derivatives suggests that they may inhibit cancer cell proliferation. For example, copper(II) complexes derived from chromenes have shown IC₅₀ values ranging from 0.04 to 15.66 μM against various human cancer cell lines, indicating strong cytotoxic effects .

Table 2: Cytotoxicity Data of Related Compounds

Compound TypeIC₅₀ (μM)Cancer Cell Lines Tested
Copper(II) Complex with Chromene0.04 - 15.66DAN-G, A-427, LCLC-103H
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-...TBDTBD

The biological activity of this compound is thought to involve:

  • Interaction with Enzymatic Targets : The compound may modulate enzyme activity through non-covalent interactions.
  • Cellular Uptake : The lipophilic nature of the bithiophene moiety facilitates cellular membrane penetration.

Case Studies

Recent studies have highlighted the potential of chromene derivatives in drug discovery:

  • Antibacterial Screening : A study showed that modifications in the chromene structure can enhance antibacterial potency against resistant strains.
    "The incorporation of electron-donating groups significantly improved the antimicrobial efficacy of chromene derivatives."
  • Cytotoxic Evaluations : In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2-oxo-2H-chromene scaffold .

Bithiophene Integration : Coupling the chromene-3-carboxylic acid with a 2-{[2,2'-bithiophene]-5-yl}ethylamine intermediate using carbodiimide coupling agents (e.g., EDCI) in the presence of triethylamine .

Regioselective Challenges : For bithiophene derivatives, regioselectivity in functionalization (e.g., formylation) can be achieved via Vilsmeier-Haack reactions (electrophilic substitution) or lithiation followed by electrophilic quenching .
Optimization : High-throughput screening of catalysts (e.g., palladium for cross-coupling) and continuous flow chemistry improve scalability and purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve the chromene, bithiophene, and carboxamide signals. Key peaks include aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~423.4 g/mol).
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection at λ = 254 nm to quantify impurities (<1% threshold) .
    • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Basic: How is the compound’s biological activity evaluated in preliminary screens?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Chromene derivatives often exhibit activity via topoisomerase inhibition .
    • Anti-inflammatory Potential : Nitrite quantification in LPS-stimulated RAW 264.7 macrophages (IC₅₀ < 10 µM for active bithiophenes) .
  • Target Identification : Molecular docking against enzymes like COX-2 or kinases to predict binding affinities .

Advanced: How can researchers address contradictions in reported biological activities of chromene-bithiophene hybrids?

Methodological Answer:
Contradictions may arise from:

  • Synthetic Variability : Impurities (e.g., unreacted amines) or regioisomers affecting bioactivity. Mitigate via rigorous HPLC purification and structural validation .
  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Complexity : Use orthogonal assays (e.g., fluorescence polarization for DNA intercalation vs. enzymatic inhibition) to dissect multimodal activity .

Advanced: What strategies optimize the compound’s electronic properties for materials science applications?

Methodological Answer:

  • π-Conjugation Tuning : Introduce electron-withdrawing groups (e.g., nitro) to the bithiophene moiety to enhance charge transport in organic semiconductors .
  • Solubility Engineering : Modify the ethyl linker with polar substituents (e.g., hydroxyethyl) to improve processability in organic photovoltaic (OPV) devices .
  • Spectroscopic Analysis : UV-Vis (λₘₐₓ ~350–400 nm for chromene) and cyclic voltammetry (HOMO/LUMO levels) to correlate structure with optoelectronic performance .

Advanced: How are structure-activity relationships (SARs) studied for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations in:
    • Chromene Substituents : Methyl, methoxy, or halides at position 7 .
    • Bithiophene Linkers : Ethyl vs. propyl chains to assess flexibility .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., the carboxamide group is essential for kinase inhibition) .
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of binding) to rationalize SAR trends .

Advanced: What methodologies resolve regioselectivity challenges in bithiophene functionalization?

Methodological Answer:

  • Directed Metalation : Use n-BuLi to deprotonate the 5´-position of bithiophene (adjacent to sulfur), followed by electrophilic quenching (e.g., DMF for formylation) .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
  • Crystallographic Analysis : Resolve ambiguous regiochemistry via X-ray diffraction of intermediates .

Advanced: How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Chromene derivatives are prone to ring-opening under alkaline conditions .
  • Metabolic Resistance : Use liver microsome assays (human or murine) to quantify CYP450-mediated oxidation. Carboxamide groups often enhance metabolic stability .
  • Light Sensitivity : UV exposure tests (λ = 365 nm) to evaluate photodegradation, critical for optoelectronic applications .

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